molecular formula C13H23N3O2 B14862697 Tert-butyl 3-((1-cyano-2-methylpropyl)amino)azetidine-1-carboxylate

Tert-butyl 3-((1-cyano-2-methylpropyl)amino)azetidine-1-carboxylate

Cat. No.: B14862697
M. Wt: 253.34 g/mol
InChI Key: ZKVTYKDBHWCXJI-UHFFFAOYSA-N
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Description

Tert-butyl 3-((1-cyano-2-methylpropyl)amino)azetidine-1-carboxylate is a compound of interest in organic chemistry and pharmaceutical research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-((1-cyano-2-methylpropyl)amino)azetidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors One common method involves the formation of the azetidine ring through cyclization reactions The reaction conditions often include the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or methanol

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve yield and reduce reaction times. The use of catalysts and automated systems can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-((1-cyano-2-methylpropyl)amino)azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the cyano group or other functionalities.

    Substitution: The azetidine ring can participate in substitution reactions, where one group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions may involve nucleophiles like amines or halides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

Tert-butyl 3-((1-cyano-2-methylpropyl)amino)azetidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-((1-cyano-2-methylpropyl)amino)azetidine-1-carboxylate involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, potentially inhibiting or modifying their activity. The cyano group may also play a role in binding interactions, enhancing the compound’s efficacy in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-aminoazetidine-1-carboxylate
  • Tert-butyl 3-oxoazetidine-1-carboxylate
  • Tert-butyl 3-(methylamino)azetidine-1-carboxylate

Uniqueness

Tert-butyl 3-((1-cyano-2-methylpropyl)amino)azetidine-1-carboxylate is unique due to the presence of the cyano group, which can significantly alter its chemical reactivity and biological activity compared to similar compounds. This makes it a valuable compound for specific applications in medicinal chemistry and drug development.

Properties

Molecular Formula

C13H23N3O2

Molecular Weight

253.34 g/mol

IUPAC Name

tert-butyl 3-[(1-cyano-2-methylpropyl)amino]azetidine-1-carboxylate

InChI

InChI=1S/C13H23N3O2/c1-9(2)11(6-14)15-10-7-16(8-10)12(17)18-13(3,4)5/h9-11,15H,7-8H2,1-5H3

InChI Key

ZKVTYKDBHWCXJI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C#N)NC1CN(C1)C(=O)OC(C)(C)C

Origin of Product

United States

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